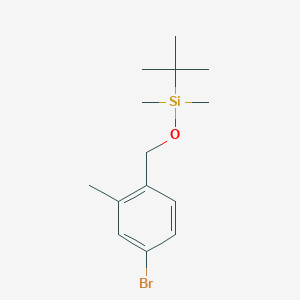
(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated aromatic ring and a tert-butyl-dimethylsilyl ether group. This compound is often used as a protecting group in organic synthesis, particularly for alcohols and phenols, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-methylphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
4-Bromo-2-methylphenol+tert-butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant feed rates.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Deprotection Reactions: The tert-butyl-dimethylsilyl group can be removed under acidic or fluoride ion conditions to regenerate the free phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran or acidic conditions using hydrochloric acid.
Major Products:
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Deprotection: 4-Bromo-2-methylphenol.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols and phenols in multi-step organic synthesis.
- Intermediate in the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Potential use in the development of pharmaceuticals where protection of hydroxyl groups is required during synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials where selective protection and deprotection of functional groups are necessary.
Mechanism of Action
The primary mechanism of action for (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane involves its role as a protecting group. The tert-butyl-dimethylsilyl group forms a stable ether linkage with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group.
Comparison with Similar Compounds
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (4-Methylbenzyloxy)(tert-butyl)dimethylsilane
- (4-Chloro-2-methylbenzyloxy)(tert-butyl)dimethylsilane
Uniqueness:
- The presence of both a bromine atom and a methyl group on the aromatic ring provides unique reactivity patterns compared to other similar compounds.
- The combination of these substituents allows for selective functionalization and protection strategies in complex organic synthesis.
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-11-9-13(15)8-7-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOGCWPLXVEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
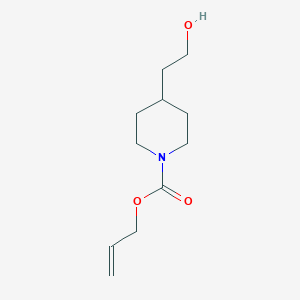
![N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide](/img/structure/B8171221.png)
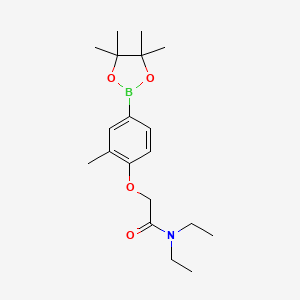
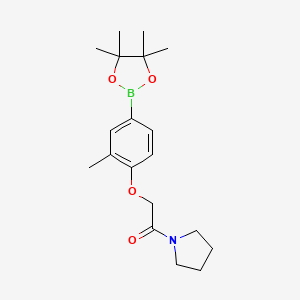
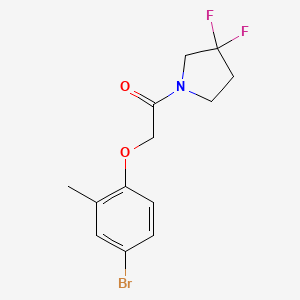
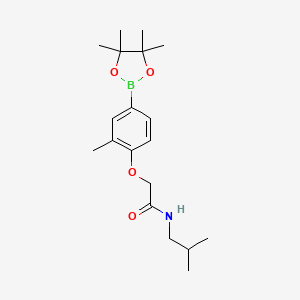
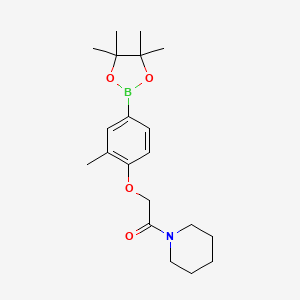
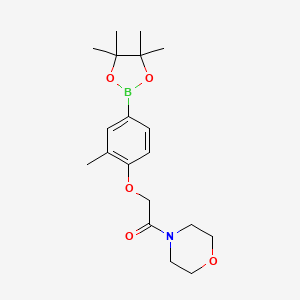
![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)
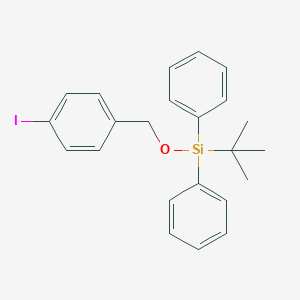
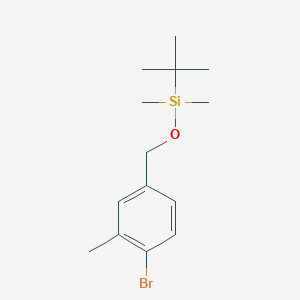
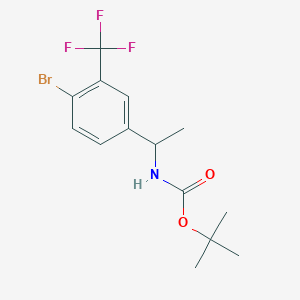
dimethylsilane](/img/structure/B8171324.png)

